

Vamagloxistat target engagement studies

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An In-depth Technical Guide to Vamagloxistat Target Engagement Studies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vamagloxistat (formerly BBP-711) is an investigational, orally administered small-molecule inhibitor of glycolate oxidase (GO), a key enzyme in the hepatic pathway of oxalate production. It is being developed for the treatment of primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formers. By inhibiting GO, Vamagloxistat aims to reduce the metabolic production of oxalate, thereby preventing the formation of calcium oxalate crystals, which can lead to nephrolithiasis, nephrocalcinosis, and progressive kidney disease. This guide provides a comprehensive overview of the target engagement studies for Vamagloxistat, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its activity.

Vamagloxistat's Target and Mechanism of Action

Primary hyperoxaluria type 1 is a rare genetic disorder characterized by a deficiency of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT). This deficiency leads to the accumulation of glyoxylate, which is then converted to oxalate by lactate dehydrogenase (LDH). The excess oxalate forms insoluble calcium oxalate crystals, causing severe kidney damage.

Vamagloxistat targets glycolate oxidase (GO), the enzyme responsible for converting glycolate to glyoxylate. By inhibiting GO, **Vamagloxistat** reduces the substrate available for oxalate



synthesis. The resulting accumulation of glycolate is not associated with toxicity as glycolate is highly soluble and readily excreted in the urine. This substrate reduction therapy approach offers a promising strategy for managing PH1.[1][2][3][4]

Signaling Pathway

The following diagram illustrates the metabolic pathway of oxalate synthesis in both healthy individuals and in patients with Primary Hyperoxaluria Type 1, and the point of intervention for **Vamagloxistat**.

Caption: Metabolic pathway of oxalate synthesis and Vamagloxistat's point of intervention.

Quantitative Data for Vamagloxistat

The following tables summarize the key quantitative data from preclinical and clinical studies of **Vamagloxistat**.

Table 1: Preclinical In Vitro Data

Parameter	Value	Species/System	Reference
IC50 (Oxalate Production)	24.2 nM (24 hrs)	Agxt-/- Mouse Hepatocytes	[5]
42.9 nM (48 hrs)			
Binding Affinity (KD)	6.31 nM	Human GO (hGO1)	[5]
12.8 nM	Rat GO (rGO2)	[5]	
Off-Target Activity	<10% inhibition at 10 μΜ	D-amino acid oxidase, dihydroorotate dehydrogenase, lactate dehydrogenase-A	[5]

Table 2: Preclinical In Vivo Data (Agxt-/- Mice)



Parameter	Dose	Result	Reference
Urinary Oxalate Reduction	7 mg/kg (oral, 5 days)	60% maximum reduction	[5]
GO Activity Inhibition	7 mg/kg (oral, 5 days)	>88% maximum inhibition	[5]

Table 3: Phase 1 Human Clinical Trial Data (Healthy

Volunteers)

Parameter	Dose	Result	Reference
Plasma Glycolate Increase	Single doses up to 2,000 mg	Dose-dependent increase	[6]
Multiple doses	Mean maximal concentration of 100-200 μM on day 7	[6]	
Pharmacokinetics (Tmax)	~2.5 hours	[7]	
Pharmacokinetics (t1/2)	~28 hours	Supportive of once- daily dosing	[6][7]
Predicted GO Inhibition	>95% sustained inhibition	[7]	

Experimental Protocols

This section details the methodologies for key experiments used to assess the target engagement and efficacy of **Vamagloxistat**.

Glycolate Oxidase (GO) Enzymatic Activity Assay

This assay measures the enzymatic activity of GO and its inhibition by **Vamagloxistat**. A common method is a continuous spectrophotometric rate determination assay.



Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.[8][9]

Materials:

- Purified recombinant human glycolate oxidase
- Vamagloxistat
- Sodium glycolate (substrate)
- Horseradish peroxidase (HRP)
- Amplex® Red reagent (or other suitable chromogenic substrate)
- Phosphate buffer (pH 7.4)
- 96-well microplate
- Spectrophotometer

Protocol:

- Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex® Red reagent.
- Add Vamagloxistat at various concentrations to the wells of the microplate. Include a
 vehicle control (e.g., DMSO).
- Add the purified glycolate oxidase to each well and incubate for a pre-determined time to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding sodium glycolate to each well.
- Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex® Red) over time using a spectrophotometer.
- Calculate the rate of reaction for each inhibitor concentration.



 Determine the IC50 value by plotting the percent inhibition against the logarithm of the Vamagloxistat concentration.

Cellular Assay for Oxalate Production

This assay assesses the ability of **Vamagloxistat** to inhibit oxalate production in a cellular context, such as in hepatocytes from a PH1 mouse model.

Principle: Hepatocytes from Agxt-/- mice, which lack the AGT enzyme, are used to model PH1. These cells will produce excess oxalate when supplied with a glycolate precursor. The amount of oxalate secreted into the cell culture medium is quantified.

Materials:

- Primary hepatocytes isolated from Agxt-/- mice
- Cell culture medium
- Vamagloxistat
- Glycolate
- Oxalate assay kit
- Multi-well cell culture plates

Protocol:

- Plate the Agxt-/- hepatocytes in multi-well plates and allow them to adhere.
- Treat the cells with varying concentrations of Vamagloxistat for a specified duration (e.g., 24 or 48 hours).[5]
- Add glycolate to the culture medium to stimulate oxalate production.
- After an incubation period, collect the cell culture supernatant.
- Measure the oxalate concentration in the supernatant using a commercially available oxalate assay kit.



- Normalize the oxalate levels to the total protein content of the cells in each well.
- Calculate the IC50 value for the inhibition of oxalate production.

In Vivo Efficacy Study in a PH1 Mouse Model

This study evaluates the efficacy of **Vamagloxistat** in reducing urinary oxalate excretion in a relevant animal model of PH1.

Principle: The Agxt-/- mouse model recapitulates the biochemical phenotype of PH1, exhibiting hyperoxaluria. The effect of orally administered **Vamagloxistat** on urinary oxalate and glycolate levels is measured.

Materials:

- Agxt-/- mice
- Vamagloxistat formulated for oral administration
- Metabolic cages for urine collection
- Analytical methods for measuring oxalate and glycolate (e.g., HPLC-MS)

Protocol:

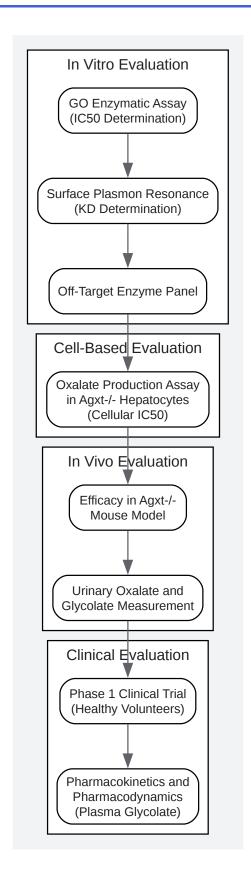
- House Agxt-/- mice individually in metabolic cages to allow for 24-hour urine collection.
- Administer Vamagloxistat orally to the treatment group at a specified dose (e.g., 7 mg/kg)
 for a set number of days (e.g., 5 days).[5] The control group receives a vehicle.
- Collect 24-hour urine samples at baseline and at various time points during the treatment period.
- Measure the concentration of oxalate and glycolate in the urine samples.
- Analyze the data to determine the percentage reduction in urinary oxalate excretion and the increase in urinary glycolate excretion in the Vamagloxistat-treated group compared to the control group.



Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of **Vamagloxistat**.





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Caption: Preclinical and early clinical development workflow for **Vamagloxistat**.



Conclusion

Vamagloxistat has demonstrated potent and specific inhibition of glycolate oxidase in a range of preclinical models. The target engagement, as evidenced by increased plasma and urinary glycolate, has been successfully translated to early-phase human clinical trials. The data suggest that Vamagloxistat has the potential to be an effective oral therapy for reducing oxalate overproduction in patients with primary hyperoxaluria type 1 and other conditions characterized by hyperoxaluria. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Vamagloxistat and other glycolate oxidase inhibitors.

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